Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting from pyrrolidine-1-carboxylic acid and tert-butyl alcohol.
The key steps involve the formation of the boronic ester and subsequent protection of the pyrrolidine nitrogen.
Industrial Production Methods:
Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield.
Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The boronic acid moiety can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Reagents such as palladium catalysts, boronic acids, and various ligands are commonly used.
Reaction conditions often require inert atmospheres and precise temperature control.
Major Products Formed:
The major products include various boronic esters and derivatives, which are valuable intermediates in organic synthesis.
Chemistry:
The compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, the compound is used as a reagent in the study of enzyme mechanisms and inhibition.
It serves as a tool for probing biological systems and understanding biochemical pathways.
Medicine:
It is explored for its therapeutic properties in various diseases.
Industry:
The compound is utilized in the manufacturing of materials and chemicals that require precise molecular architecture.
It is also used in the development of new catalysts and reaction methodologies.
Molecular Targets and Pathways:
The compound exerts its effects through its interaction with boronic acid receptors and enzymes.
It modulates biochemical pathways by forming stable complexes with target molecules.
Mechanism:
The boronic acid moiety forms reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.
This mechanism is crucial for its role in cross-coupling reactions and enzyme inhibition.
Mechanism of Action
Target of Action
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound. It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures, such as those containing a 1,3,2-dioxaborolane moiety, are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further manipulated in various chemical transformations.
Biochemical Pathways
It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways depending on the final product synthesized.
Action Environment
One source suggests that it should be stored in an inert atmosphere at 2-8°c , indicating that factors such as oxygen exposure and temperature could potentially affect its stability.
Comparison with Similar Compounds
Boronic Acids: These compounds share the boronic acid moiety but differ in their substituents and applications.
Pyrrolidine Derivatives: These compounds have similar structures but vary in their functional groups and reactivity.
Uniqueness:
Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is unique due to its specific combination of the boronic acid and pyrrolidine functionalities, which provide distinct reactivity and utility in various applications.
This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAOITUBDUYFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365173-86-8 |
Source
|
Record name | tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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